molecular formula C21H21ClFN5O B266205 N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methylpropanamide

N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methylpropanamide

Cat. No. B266205
M. Wt: 413.9 g/mol
InChI Key: UGTOXIVUUDKUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methylpropanamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. It is a triazolopyrimidine derivative that has been synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methylpropanamide is not fully understood. However, studies have shown that the compound acts on the GABAergic system, which is involved in the regulation of anxiety, depression, and seizures. The compound has also been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
Studies have shown that the compound has anxiolytic, antidepressant, and anticonvulsant effects in animal models. The compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, the compound has been shown to have anticancer effects by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments, including its high purity, stability, and solubility in aqueous and organic solvents. However, the compound has limitations such as its high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for the compound, including further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its therapeutic potential in clinical trials. Additionally, the compound could be modified to improve its pharmacokinetic and pharmacodynamic properties. Further studies could also be conducted to evaluate the compound's potential as a therapeutic agent for other neurological and psychiatric disorders.
In conclusion, N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methylpropanamide is a novel compound that has shown potential as a therapeutic agent for various neurological and psychiatric disorders. The compound has been synthesized through a multi-step process and has been evaluated for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the compound's potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methylpropanamide involves a multi-step process that includes the reaction of 4-chlorobenzaldehyde with 4-fluoroaniline to form an intermediate product. This intermediate is then reacted with 1,2,4-triazole-3-thiol and 2-bromo-2-methylpropanoic acid to yield the final product. The synthesis method has been optimized to obtain high yields of the compound with high purity.

Scientific Research Applications

The compound has potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been studied for its potential as an anticonvulsant, anxiolytic, and antidepressant agent. The compound has also been evaluated for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, the compound has shown promise as a potential anticancer agent.

properties

Product Name

N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methylpropanamide

Molecular Formula

C21H21ClFN5O

Molecular Weight

413.9 g/mol

IUPAC Name

N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C21H21ClFN5O/c1-12(2)19(29)25-20-26-21-24-17(13-3-7-15(22)8-4-13)11-18(28(21)27-20)14-5-9-16(23)10-6-14/h3-10,12,17-18H,11H2,1-2H3,(H2,24,25,26,27,29)

InChI Key

UGTOXIVUUDKUPL-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=NC(CC(N2N1)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl

SMILES

CC(C)C(=O)NC1=NC2=NC(CC(N2N1)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl

Canonical SMILES

CC(C)C(=O)NC1=NC2=NC(CC(N2N1)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.